molecular formula C11H11N3O2 B5090525 [1-(3-methylphenyl)-1H-1,2,3-triazol-5-yl]acetic acid

[1-(3-methylphenyl)-1H-1,2,3-triazol-5-yl]acetic acid

Cat. No. B5090525
M. Wt: 217.22 g/mol
InChI Key: KYTUBWIXJTYGGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-(3-methylphenyl)-1H-1,2,3-triazol-5-yl]acetic acid, also known as MTA, is a chemical compound that has gained attention in scientific research due to its potential use in various applications.

Scientific Research Applications

[1-(3-methylphenyl)-1H-1,2,3-triazol-5-yl]acetic acid has been found to have various scientific research applications. It has been studied for its potential use in cancer treatment as it has been found to inhibit the growth of cancer cells. [1-(3-methylphenyl)-1H-1,2,3-triazol-5-yl]acetic acid has also been studied for its use in the treatment of inflammation and autoimmune diseases. Additionally, it has been found to have potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism of Action

[1-(3-methylphenyl)-1H-1,2,3-triazol-5-yl]acetic acid works by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a role in the regulation of gene expression by removing acetyl groups from histones. By inhibiting HDACs, [1-(3-methylphenyl)-1H-1,2,3-triazol-5-yl]acetic acid can affect the expression of certain genes, leading to its potential use in the treatment of various diseases.
Biochemical and Physiological Effects
[1-(3-methylphenyl)-1H-1,2,3-triazol-5-yl]acetic acid has been found to have various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. [1-(3-methylphenyl)-1H-1,2,3-triazol-5-yl]acetic acid has also been found to reduce inflammation and modulate the immune system. Additionally, it has been found to have neuroprotective effects.

Advantages and Limitations for Lab Experiments

[1-(3-methylphenyl)-1H-1,2,3-triazol-5-yl]acetic acid has several advantages for lab experiments. It is relatively easy to synthesize and has been found to be stable under various conditions. Additionally, it has been found to have low toxicity in animal studies. However, [1-(3-methylphenyl)-1H-1,2,3-triazol-5-yl]acetic acid has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to work with. Additionally, more research is needed to fully understand the potential side effects of [1-(3-methylphenyl)-1H-1,2,3-triazol-5-yl]acetic acid.

Future Directions

There are several future directions for research on [1-(3-methylphenyl)-1H-1,2,3-triazol-5-yl]acetic acid. One potential direction is to further investigate its potential use in cancer treatment. Additionally, more research is needed to understand the mechanisms underlying its effects on inflammation and the immune system. Further studies are also needed to determine its potential use in the treatment of neurodegenerative diseases. Finally, more research is needed to fully understand the potential side effects of [1-(3-methylphenyl)-1H-1,2,3-triazol-5-yl]acetic acid and its safety profile.
Conclusion
In conclusion, [1-(3-methylphenyl)-1H-1,2,3-triazol-5-yl]acetic acid is a chemical compound that has gained attention in scientific research due to its potential use in various applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of [1-(3-methylphenyl)-1H-1,2,3-triazol-5-yl]acetic acid in various applications.

Synthesis Methods

[1-(3-methylphenyl)-1H-1,2,3-triazol-5-yl]acetic acid can be synthesized through a copper-catalyzed azide-alkyne cycloaddition reaction. This method involves the reaction of 3-methylphenyl acetylene with sodium azide in the presence of copper (I) bromide to produce 1-(3-methylphenyl)-1H-1,2,3-triazole. This is then converted to [1-(3-methylphenyl)-1H-1,2,3-triazol-5-yl]acetic acid through a reaction with chloroacetic acid.

properties

IUPAC Name

2-[3-(3-methylphenyl)triazol-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-8-3-2-4-9(5-8)14-10(6-11(15)16)7-12-13-14/h2-5,7H,6H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYTUBWIXJTYGGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=CN=N2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(3-methylphenyl)-1H-1,2,3-triazol-5-yl]acetic acid

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